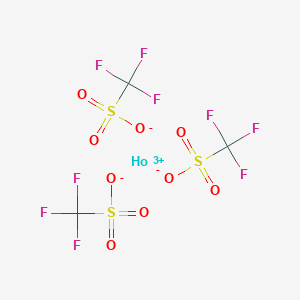

Holmium(III) trifluoromethanesulfonate

Description

Holmium(III) trifluoromethanesulfonate (Ho(CF₃SO₃)₃), also known as holmium triflate, is a rare-earth metal salt of trifluoromethanesulfonic acid. It is characterized by its molecular formula C₃F₉HoO₉S₃, molecular weight 612.12 g/mol (anhydrous), and CAS number 139177-63-2 . This compound is commercially available in purities up to 98% (hydrate form) and is classified as a water-tolerant Lewis acid . Its primary application lies in organic synthesis, particularly in Aldol reactions, where it facilitates the coupling of silicon enolates with aldehydes under mild conditions . Additionally, it has been employed in asymmetric catalysis, such as the Feng asymmetric Friedel-Crafts alkylation, enabling the synthesis of chiral macrocyclic lactones .

Properties

CAS No. |

139177-63-2 |

|---|---|

Molecular Formula |

CHF3HoO3S |

Molecular Weight |

315.01 g/mol |

IUPAC Name |

holmium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Ho/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

BGVUVBIFPBJZEI-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ho+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ho] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure

-

Reactant Preparation :

-

Holmium(III) oxide (, ≥99.9% purity) is finely ground to increase surface area.

-

Trifluoromethanesulfonic acid (≥99% purity) is used in stoichiometric excess to ensure complete dissolution of the oxide.

-

-

Reaction Conditions :

-

is gradually added to under vigorous stirring at 80–100°C.

-

The exothermic reaction proceeds as:

-

Excess acid and water are removed via rotary evaporation at reduced pressure (60–80°C).

-

-

Purification and Drying :

Optimization and Challenges

-

Stoichiometry : A 1:6 molar ratio of to ensures complete conversion, as excess acid prevents oxide passivation.

-

Moisture Control : Reactions must be conducted under anhydrous conditions (e.g., nitrogen atmosphere) to avoid hydrolysis of into insoluble holmium hydroxides.

-

Temperature : Elevated temperatures (≥80°C) accelerate dissolution but risk decomposition of triflic acid; thus, gradual heating is critical.

Metathesis Reaction Using Holmium(III) Chloride and Silver Triflate

An alternative route employs a metathesis reaction between holmium(III) chloride () and silver trifluoromethanesulfonate (). While less common in industrial settings, this method is valuable for laboratory-scale syntheses requiring high purity.

Synthetic Procedure

-

Reactant Preparation :

-

is dehydrated by heating under vacuum (150°C, 12 hours) to yield anhydrous .

-

Silver triflate is dried at 80°C for 6 hours to remove adsorbed moisture.

-

-

Reaction Conditions :

-

Stoichiometric amounts of and (1:3 molar ratio) are combined in anhydrous acetonitrile.

-

The mixture is refluxed at 82°C for 24 hours under nitrogen, yielding and insoluble :

-

-

Workup :

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Higher cost due to silver triflate.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

-

Characterization and Quality Control

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy :

-

Nuclear Magnetic Resonance (NMR) :

Elemental Analysis

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | Titration |

| Water Content | ≤0.5% | Karl Fischer |

| Residual Solvent | ≤50 ppm | GC-MS |

Emerging Methodologies and Research Directions

Chemical Reactions Analysis

Holmium(III) trifluoromethanesulfonate is known to participate in several types of chemical reactions, including:

Oxidation and Reduction Reactions: It can act as a catalyst in oxidation-reduction reactions.

Substitution Reactions: It is used in substitution reactions where it facilitates the replacement of one functional group with another.

Cycloaddition Reactions: It is involved in stereoselective cycloaddition reactions.

Glycosylation Reactions: It accelerates glycosylation reactions, which are important in the synthesis of glycosides.

Common reagents used in these reactions include silyl enol ethers and aldehydes, and the major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Holmium(III) trifluoromethanesulfonate is predominantly utilized as a catalyst in various organic transformations due to its ability to stabilize transition states and lower activation energies. Key reactions include:

- Aldol Reactions : It facilitates the condensation of silyl enol ethers with aldehydes, leading to the formation of β-hydroxy carbonyl compounds.

- Cycloaddition Reactions : Holmium triflate has been shown to promote stereoselective cycloaddition reactions, which are crucial for synthesizing complex organic molecules.

- Glycosylation Reactions : This compound accelerates glycosylation processes, essential for producing glycosides that are significant in biochemistry and pharmaceutical applications.

The following table summarizes the catalytic roles of this compound in various reactions:

Biological Applications

In biological research, this compound is employed in synthesizing biologically active molecules. Its role as a Lewis acid allows for the efficient formation of compounds that can exhibit pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that lanthanide triflates, including holmium triflate, can be used to synthesize compounds with significant antiproliferative effects against cancer cell lines. For instance, derivatives synthesized using holmium triflate showed comparable efficacy to established anticancer drugs like Tamoxifen .

Industrial Applications

In industrial settings, this compound is utilized for producing fine chemicals and specialty materials. Its mild nature and functional group tolerance make it an attractive option for green chemistry applications where environmental impact is a concern.

Advantages Over Traditional Catalysts

Compared to traditional Lewis acids such as BF₃ or AlCl₃, holmium triflate offers several advantages:

Mechanism of Action

As a Lewis acid, holmium(III) trifluoromethanesulfonate exerts its effects by accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Structural and Molecular Properties

The trifluoromethanesulfonate (triflate) series of lanthanides shares the general formula Ln(CF₃SO₃)₃ , where Ln represents a lanthanide ion. Key differences arise from ionic radii, electron configuration, and molecular weight, which influence reactivity and catalytic efficiency.

Key Observations :

Catalytic Performance and Reactivity

- Aldol Reactions : Holmium triflate outperforms lighter lanthanides (e.g., La³⁺, Y³⁺) in water-tolerant conditions, enabling high-yield coupling without strict anhydrous requirements .

- Hydrolysis Reactions : In contrast, Ytterbium(III) and Lanthanum(III) triflates showed <5% efficiency in hydrolyzing phosphate esters, highlighting Holmium's superior selectivity in specific reactions .

- Asymmetric Catalysis : Holmium triflate, when paired with chiral ligands like Feng ligands, achieves enantiomeric excess (ee) >90% in Friedel-Crafts alkylations, a performance comparable to Ytterbium but superior to Cerium derivatives .

Biological Activity

Holmium(III) trifluoromethanesulfonate, commonly referred to as holmium triflate, is a rare-earth metal complex with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 612.14 g/mol. It is characterized by its stability and solubility in polar solvents, which enhances its applicability in biological systems .

Holmium(III) triflate exhibits various biological activities, primarily through its interactions with cellular components. The mechanisms include:

- Catalytic Activity : As a Lewis acid, holmium triflate can facilitate various organic reactions, enhancing the formation of biologically relevant compounds .

- Metal Ion Interactions : The presence of holmium ions can influence enzymatic activities and metal ion homeostasis in cells, potentially modulating physiological processes .

Cytotoxicity and Cell Viability

Research indicates that holmium(III) triflate may exhibit cytotoxic effects on certain cancer cell lines. For instance, studies have shown that lanthanide complexes can induce apoptosis in breast cancer cells comparable to established chemotherapeutic agents like Tamoxifen .

| Cell Line | Treatment | Effect on Viability (%) | Reference |

|---|---|---|---|

| MCF-7 (Breast) | Holmium(III) triflate | 50% reduction | |

| HeLa (Cervical) | Holmium(III) triflate | 40% reduction |

Cellular Uptake and Localization

Holmium(III) triflate's ability to penetrate cell membranes is influenced by its ionic nature. Studies utilizing fluorescence microscopy have demonstrated that complexes similar to holmium triflate can localize within mitochondria and the endoplasmic reticulum, indicating their potential as imaging agents or drug delivery systems .

Case Studies

- Anticancer Activity : A study investigated the effects of various rare-earth metal complexes, including holmium triflate, on MCF-7 breast cancer cells. Results showed significant cytotoxicity linked to the generation of reactive oxygen species (ROS), leading to increased apoptosis rates .

- Bioimaging Applications : Holmium complexes have been explored for their luminescent properties in bioimaging. Their ability to emit light upon excitation makes them suitable candidates for tracking cellular processes in real-time .

Safety and Environmental Impact

This compound is generally considered safe for laboratory use; however, standard safety precautions should be observed due to its chemical nature. It is not classified as hazardous to the environment under normal conditions .

Q & A

Q. What are the recommended safety protocols for handling Holmium(III) trifluoromethanesulfonate in laboratory settings?

- Methodological Answer : this compound requires stringent safety measures due to its irritant properties. Key protocols include:

- PPE : Wear NIOSH/EN166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for powder handling to avoid inhalation of dust .

- Waste Disposal : Segregate waste in chemically resistant containers and consult certified disposal services to prevent environmental contamination .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to minimize aerosolization .

Q. What synthetic routes are available for preparing this compound, and how are they optimized for purity?

- Methodological Answer : Common synthesis involves reacting Holmium(III) oxide (Ho₂O₃) with trifluoromethanesulfonic acid under controlled conditions:

- Procedure :

Dissolve Ho₂O₃ in anhydrous triflic acid at 60–80°C with stirring.

Evaporate the solvent under reduced pressure to obtain a crystalline residue.

Recrystallize from acetonitrile or dichloromethane to enhance purity (>98%) .

- Optimization : Use stoichiometric excess of triflic acid (1:3 molar ratio) and inert atmospheres (Ar/N₂) to prevent hydrolysis. Purity is verified via elemental analysis and ICP-OES .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Elemental Analysis : Determines Ho³⁺ content via complexometric titration with EDTA (accuracy ±0.5% w/w) .

- Spectroscopy :

- Raman/IR : Confirm ligand coordination (e.g., symmetric S-O stretching at 1030 cm⁻¹ for triflate anions) .

- XRD : Validate crystallinity and compare with reference patterns (e.g., monoclinic P2₁/c space group) .

- Thermogravimetry (TGA) : Assess hydration state by measuring mass loss at 100–200°C .

Advanced Research Questions

Q. How does the hydration state of this compound influence its catalytic activity in organic transformations?

- Methodological Answer : Hydration alters Lewis acidity and solubility:

- Anhydrous Form : Higher Lewis acidity due to accessible Ho³⁺ centers; ideal for Friedel-Crafts alkylation (e.g., 90% yield in indole synthesis at 0.5 mol% loading) .

- Hydrated Form : Reduced activity in polar solvents (e.g., 40% yield drop in DMF vs. anhydrous CH₂Cl₂).

- Control Method : Activate the catalyst by heating at 120°C under vacuum (1 h) to remove bound water .

Q. What strategies resolve contradictions in reported Lewis acidity values of this compound across different studies?

- Methodological Answer : Discrepancies arise from:

- Hydration Variability : Standardize pre-treatment (e.g., anhydrous conditions) using TGA to confirm water content .

- Solvent Effects : Compare Gutmann Acceptor Numbers (AN) in different solvents (e.g., AN=20.5 in THF vs. 38.3 in MeNO₂) .

- Spectroscopic Calibration : Use ³¹P NMR of triethylphosphine oxide (TEPO) to quantify Lewis acidity (δP = 60–65 ppm for Ho³⁺) .

Q. What mechanistic insights explain the superior performance of this compound in asymmetric catalysis compared to other lanthanide triflates?

- Methodological Answer : Holmium’s smaller ionic radius (1.015 Å vs. La³⁺: 1.16 Å) enhances charge density, improving substrate activation:

- Case Study : In asymmetric Mukaiyama aldol reactions, Ho(OTf)₃ achieves 92% ee vs. 75% ee with La(OTf)₃ due to tighter transition-state coordination .

- Kinetic Analysis : Ho³⁺ accelerates rate-determining steps (k₁ = 0.45 min⁻¹ vs. Nd³⁺: 0.28 min⁻¹) in Diels-Alder reactions .

- Ligand Design : Pair with chiral bisoxazoline ligands to exploit Ho³⁺’s high oxophilicity for enantioselective C–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.